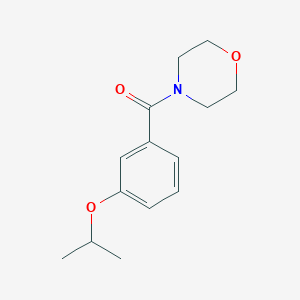

4-(3-isopropoxybenzoyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

morpholin-4-yl-(3-propan-2-yloxyphenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-11(2)18-13-5-3-4-12(10-13)14(16)15-6-8-17-9-7-15/h3-5,10-11H,6-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFKRZIKPNGSZFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1)C(=O)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 4 3 Isopropoxybenzoyl Morpholine

Reactions at the Amide Linkage

The amide bond in 4-(3-isopropoxybenzoyl)morpholine is a key site for chemical transformations, including hydrolysis, reduction, and transamidation. The electronic nature of the benzoyl group and the morpholine (B109124) ring influences the reactivity of this functional group.

Hydrolysis Mechanisms

The hydrolysis of the amide bond in this compound, which would lead to the formation of 3-isopropoxybenzoic acid and morpholine, can be catalyzed by either acid or base. libretexts.org

Basic hydrolysis, on the other hand, proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. nih.gov This forms a tetrahedral intermediate which then collapses, with the morpholine anion acting as a leaving group. A final proton transfer step yields the carboxylate salt and morpholine. libretexts.org Generally, amides are relatively stable to hydrolysis and require heating with concentrated acid or base to proceed at a reasonable rate. The presence of the electron-donating isopropoxy group on the phenyl ring may slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing down the rate of hydrolysis compared to unsubstituted N-benzoylmorpholine.

| Condition | Mechanism | Products |

| Acidic | Protonation of carbonyl oxygen, nucleophilic attack by water, elimination of morpholine. libretexts.org | 3-Isopropoxybenzoic acid and Morpholine hydrochloride |

| Basic | Nucleophilic attack by hydroxide ion, elimination of morpholine anion. nih.gov | Salt of 3-Isopropoxybenzoic acid and Morpholine |

Reduction Pathways

The amide linkage in this compound can be reduced to the corresponding amine, 4-(3-isopropoxybenzyl)morpholine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction typically proceeds by the initial nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, and subsequent reduction steps lead to the formation of the amine. This process effectively converts the carbonyl group into a methylene (B1212753) group (CH₂).

It is important to note that the reaction conditions need to be carefully controlled to avoid undesired side reactions. For instance, in some cases of amide reductions with LiAlH₄, cleavage of the C-N bond can occur, although this is less common for stable cyclic amines like morpholine.

| Reagent | Product | Key Transformation |

| Lithium Aluminum Hydride (LiAlH₄) | 4-(3-Isopropoxybenzyl)morpholine | C=O group reduced to CH₂ |

Transamidation Reactions

Transamidation offers a pathway to exchange the morpholine moiety with another amine. This reaction is typically challenging for unactivated amides due to the stability of the amide bond. However, under certain conditions, such as in the presence of specific catalysts or with highly nucleophilic amines at elevated temperatures, transamidation can be achieved. For N-acylmorpholines, these reactions would involve the nucleophilic attack of an incoming amine on the carbonyl carbon, leading to a tetrahedral intermediate. The departure of the morpholine anion would then yield the new amide. The efficiency of this reaction would depend on the nucleophilicity of the incoming amine and the reaction conditions employed.

Reactivity of the Morpholine Ring System

The morpholine ring in this compound also possesses sites of reactivity, primarily at the nitrogen atom and potentially on the carbon atoms of the heterocyclic ring through oxidation or reduction, though the latter is less common for a saturated heterocycle.

Nitrogen Atom Reactivity (e.g., Alkylation, Quaternization)

Although the nitrogen atom in this compound is part of an amide and is therefore significantly less basic and nucleophilic than a free secondary amine, it can still undergo certain reactions under specific conditions.

Alkylation: While direct N-alkylation of the amide nitrogen is generally difficult, it is not impossible. Strong alkylating agents under basic conditions might lead to alkylation, but this is often a low-yielding process due to the delocalization of the nitrogen lone pair into the carbonyl group.

Quaternization: The formation of a quaternary ammonium (B1175870) salt by reacting the nitrogen atom of the morpholine ring with an alkyl halide is highly unlikely. The lone pair of electrons on the nitrogen atom is involved in resonance with the adjacent carbonyl group of the benzoyl moiety, which significantly reduces its nucleophilicity. Therefore, the nitrogen atom is not sufficiently nucleophilic to attack an alkyl halide to form a stable quaternary salt.

Oxidation and Reduction of the Heterocycle

Oxidation: The morpholine ring is susceptible to oxidation, which can occur at either the nitrogen atom or the carbon atoms adjacent to the nitrogen and oxygen atoms. Electrochemical oxidation of morpholine can lead to the formation of a morpholine radical, which can then participate in further reactions. mdpi.com Chemical oxidation, depending on the oxidant used, could potentially lead to ring-opened products or the formation of lactams. For instance, strong oxidizing agents could cleave the C-H bonds adjacent to the nitrogen or oxygen atoms.

Reduction: The saturated morpholine ring is generally resistant to reduction under typical catalytic hydrogenation conditions that might, for example, reduce an aromatic nitro group. Cleavage of the morpholine ring via reduction is a harsh process and would require specific and powerful reducing agents not commonly employed for simple functional group transformations. Therefore, selective reduction of other parts of the molecule, such as the benzoyl carbonyl (as discussed in 3.1.2), is more feasible while leaving the morpholine ring intact.

Reactions at the Benzoyl Ring System

The reactivity of the aromatic benzoyl ring is governed by the electronic effects of its two substituents: the isopropoxy group at position 3 and the morpholinecarbonyl group at position 1. The isopropoxy group is an activating ortho-, para-director due to the lone pairs on the oxygen atom, which can be donated into the ring through resonance. Conversely, the acyl group is a deactivating meta-director because the electronegative carbonyl oxygen withdraws electron density from the ring. wikipedia.orglibretexts.org

Electrophilic Aromatic Substitution

The outcome of electrophilic aromatic substitution (EAS) on this compound is determined by the competing directing effects of the two substituents. The powerful activating and ortho-, para-directing nature of the isopropoxy group dominates over the deactivating, meta-directing acyl group. uomustansiriyah.edu.iq Therefore, incoming electrophiles will preferentially add to the positions that are ortho or para to the isopropoxy group.

The available positions for substitution are C2, C4, C5, and C6.

C4 and C6: These positions are ortho to the activating isopropoxy group and meta to the deactivating acyl group. They are highly favored.

C2: This position is also ortho to the isopropoxy group but is adjacent to the bulky substituent, which may introduce some steric hindrance.

C5: This position is para to the isopropoxy group, but meta to the acyl group. This position is electronically favorable but may be less reactive than C4 and C6.

Therefore, electrophilic attack is most likely to yield a mixture of products, with substitution at the C4 and C6 positions predominating.

| Reaction | Reagents | Major Product(s) | Minor Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(3-isopropoxy-4-nitrobenzoyl)morpholine and 4-(3-isopropoxy-6-nitrobenzoyl)morpholine | 4-(3-isopropoxy-2-nitrobenzoyl)morpholine |

| Bromination | Br₂, FeBr₃ | 4-(4-bromo-3-isopropoxybenzoyl)morpholine and 4-(6-bromo-3-isopropoxybenzoyl)morpholine | 4-(2-bromo-3-isopropoxybenzoyl)morpholine |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Substitution at C4 and C6 positions | Substitution at C2 position |

Nucleophilic Aromatic Substitution (if applicable)

Nucleophilic aromatic substitution (SNAr) is generally not applicable to the unsubstituted benzoyl ring of this compound. This reaction requires two key features: a strong electron-withdrawing group to activate the ring towards nucleophilic attack and a good leaving group (such as a halide). The parent molecule's ring is rendered electron-rich by the activating isopropoxy group and lacks a suitable leaving group, making SNAr pathways highly unfavorable under standard conditions.

Metal-Catalyzed Cross-Coupling Reactions

The parent compound, this compound, is not a direct substrate for common metal-catalyzed cross-coupling reactions like Suzuki, Heck, or Buchwald-Hartwig amination, as it lacks the necessary leaving group (e.g., Br, I, OTf). However, halogenated derivatives, which can be synthesized via electrophilic aromatic substitution (see 3.3.1), are excellent candidates for such transformations. sci-hub.st

For example, 4-(4-bromo-3-isopropoxybenzoyl)morpholine could undergo a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst to form a new carbon-carbon bond at the C4 position. nih.govresearchgate.net Similarly, Heck coupling could be used to introduce an alkene at this position, and Buchwald-Hartwig amination could form a new carbon-nitrogen bond. These reactions provide a powerful synthetic route to elaborate the structure of the benzoyl ring, enabling the synthesis of a diverse range of complex derivatives. rsc.org

Reaction Mechanisms and Kinetic Studies

Detailed Mechanistic Investigations of Key Synthetic Steps

The primary synthetic route to this compound is the acylation of morpholine with 3-isopropoxybenzoyl chloride. This transformation is a classic example of the Schotten-Baumann reaction, which proceeds via a nucleophilic acyl substitution mechanism. organic-chemistry.orgwikipedia.org The reaction is typically performed in the presence of a base, such as triethylamine (B128534) or aqueous sodium hydroxide, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. chemspider.combyjus.com

The mechanism can be detailed in the following steps:

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | The nitrogen atom of morpholine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of 3-isopropoxybenzoyl chloride. pearson.comjk-sci.com |

| 2. Formation of Tetrahedral Intermediate | This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a negatively charged tetrahedral intermediate. jk-sci.com |

| 3. Collapse of Intermediate | The tetrahedral intermediate is unstable and collapses. The lone pair on the oxygen atom re-forms the C=O double bond, and the chloride ion, being a good leaving group, is expelled. |

| 4. Deprotonation | The resulting product is a protonated amide (morpholinium salt). The base present in the reaction mixture (e.g., triethylamine) deprotonates the nitrogen atom to yield the final neutral product, this compound, and a salt (e.g., triethylammonium (B8662869) chloride). byjus.com |

Kinetic studies of Schotten-Baumann reactions show that they are generally fast, with the rate-determining step typically being the initial nucleophilic attack. scispace.com The use of a base is crucial as it prevents the protonation of the starting amine by the HCl generated, which would render the amine non-nucleophilic and halt the reaction. organic-chemistry.org

Kinetic Analysis of Transformation Pathways

The principal transformation pathways for this compound involve the cleavage of the amide bond and the ether linkage. These reactions are typically catalyzed by acids or bases, and their rates are sensitive to reaction conditions such as temperature and the nature of the solvent. Due to the absence of specific experimental kinetic data for this compound in the public domain, this analysis will draw upon established principles of physical organic chemistry and data from analogous systems to predict its kinetic behavior.

The two primary transformation pathways are:

Amide Hydrolysis: Cleavage of the N-C(O) bond, leading to the formation of 3-isopropoxybenzoic acid and morpholine. This reaction can be catalyzed by both acids and bases.

Ether Cleavage: Scission of the C(aromatic)-O(isopropyl) or O(isopropyl)-C(isopropyl) bond, which typically requires strong acidic conditions.

Kinetics of Amide Hydrolysis

The hydrolysis of the amide bond in this compound is a significant transformation pathway. The rate of this reaction is highly dependent on the pH of the medium.

Base-Catalyzed Hydrolysis:

Under basic conditions, the hydrolysis of amides generally proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon. The presence of substituents on the benzoyl ring can significantly influence the reaction rate. Electron-withdrawing groups tend to accelerate the reaction by making the carbonyl carbon more electrophilic and by stabilizing the developing negative charge in the transition state. Conversely, electron-donating groups, such as the isopropoxy group, are expected to decrease the rate of hydrolysis.

The effect of a substituent on the rate of hydrolysis of a benzamide (B126) can be quantified using the Hammett equation:

log(k/k₀) = ρσ

where:

k is the rate constant for the substituted benzamide.

k₀ is the rate constant for the unsubstituted benzamide.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

σ (sigma) is the substituent constant, which quantifies the electronic effect of the substituent.

For the alkaline hydrolysis of substituted benzamides, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups (with positive σ values) accelerate the reaction. The isopropoxy group at the meta position has a slightly positive σ value, suggesting a mild rate-enhancing effect compared to an alkyl group, but it is generally considered an electron-donating group through resonance from the para position, which is not the case here. The inductive effect of the oxygen atom will be more prominent at the meta position.

Table 1: Illustrative Hammett Analysis for Base-Catalyzed Hydrolysis of Substituted Benzamides

| Substituent (meta) | σ_meta | Predicted Relative Rate (k/k₀) |

| -H | 0.00 | 1.00 |

| -CH₃ | -0.07 | ~0.85 |

| -OCH₃ | +0.12 | ~1.32 |

| -OCH(CH₃)₂ | ~+0.1 | ~1.26 |

| -Cl | +0.37 | ~2.34 |

| -NO₂ | +0.71 | ~5.13 |

| Note: The ρ value is assumed to be approximately +1.0 for illustrative purposes. The σ value for the isopropoxy group is estimated. |

Acid-Catalyzed Hydrolysis:

In acidic media, the hydrolysis of amides is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. For acid-catalyzed hydrolysis of benzamides, the reaction constant (ρ) is typically negative, meaning that electron-donating groups accelerate the reaction by stabilizing the positive charge that develops on the carbonyl carbon in the transition state of some proposed mechanisms. Therefore, the 3-isopropoxy group is expected to enhance the rate of acid-catalyzed hydrolysis compared to the unsubstituted benzoyl morpholine.

Table 2: Theoretical Kinetic Parameters for Amide Hydrolysis of this compound

| Condition | Proposed Rate-Determining Step | Expected Effect of 3-Isopropoxy Group | Illustrative Activation Energy (Ea) Range (kJ/mol) |

| Basic (OH⁻) | Nucleophilic attack of OH⁻ on carbonyl carbon | Mild Rate Enhancement (Inductive) | 70-90 |

| Acidic (H₃O⁺) | Nucleophilic attack of H₂O on protonated carbonyl | Rate Enhancement | 80-100 |

Kinetics of Ether Cleavage

The isopropoxy group attached to the benzene (B151609) ring is an ether linkage. The cleavage of aryl ethers typically requires harsh conditions, such as refluxing with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). viu.ca The reaction proceeds via nucleophilic substitution.

The mechanism of cleavage can be either S_N1 or S_N2. Since the isopropoxy group is attached to a secondary carbon, the mechanism could have characteristics of both. An S_N1-type mechanism would involve the formation of a secondary carbocation (isopropyl cation), which is relatively stable. An S_N2-type mechanism would involve the direct attack of a halide ion on the isopropyl carbon. The cleavage of the aryl-oxygen bond is generally disfavored due to the high strength of the sp²-hybridized carbon-oxygen bond.

The rate of ether cleavage is dependent on the concentration and strength of the acid, as well as the temperature. The reaction is generally slow and requires significant energy input.

Table 3: Plausible Transformation Products and Their Precursors

| Transformation Pathway | Reactant | Key Reagents/Conditions | Intermediate(s) | Final Product(s) |

| Amide Hydrolysis | This compound | H⁺/H₂O or OH⁻/H₂O, Heat | Tetrahedral Intermediate | 3-Isopropoxybenzoic acid + Morpholine |

| Ether Cleavage | This compound | Strong Acid (e.g., HBr), Heat | Protonated Ether | 4-(3-Hydroxybenzoyl)morpholine + Isopropyl Bromide |

Spectroscopic and Structural Elucidation Techniques for 4 3 Isopropoxybenzoyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) for Proton Environment Elucidation

No specific ¹H NMR data for 4-(3-isopropoxybenzoyl)morpholine is currently available in the public domain.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

No specific ¹³C NMR data for this compound is currently available in the public domain.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

No specific 2D NMR data for this compound is currently available in the public domain.

Conformational Analysis via NMR

No specific conformational analysis of this compound using NMR is currently available in the public domain.

Infrared (IR) Spectroscopy

Identification of Characteristic Functional Group Vibrations (C=O, N-H, C-O-C)

No specific IR spectrum for this compound is currently available in the public domain.

It is recommended that researchers interested in this specific compound consult chemical synthesis and characterization services or perform the synthesis and subsequent spectroscopic analysis to generate the necessary data.

Analysis of Hydrogen Bonding Interactions

The this compound molecule contains potential hydrogen bond acceptors but lacks traditional hydrogen bond donors. The key functional group for analysis is the tertiary amide, which links the morpholine (B109124) ring to the benzoyl group.

The carbonyl oxygen of the amide group is a primary hydrogen bond acceptor site. In solution or in the solid state, this oxygen atom can interact with protic solvents or other molecules containing acidic protons. The nitrogen atom of the morpholine ring, being part of a tertiary amide, has its lone pair of electrons involved in resonance with the carbonyl group, which significantly reduces its basicity and availability for hydrogen bonding. reddit.com The ether oxygen within the morpholine ring is another potential, albeit weaker, hydrogen bond acceptor.

In the absence of a hydrogen bond donor within the molecule itself, intermolecular hydrogen bonding would be the predominant interaction with its environment. Studies on simple amides demonstrate that the N-H---O=C interaction is a fundamental aspect of their association. ias.ac.in While this compound lacks an N-H bond, the understanding of the carbonyl's role as an acceptor is transferable. The strength of hydrogen bonds involving amides and external donors, such as methanol, is influenced by the electronic environment of the carbonyl group. nih.gov The presence of the electron-donating isopropoxy group on the benzene (B151609) ring is expected to increase the electron density on the carbonyl oxygen, potentially leading to stronger hydrogen bond acceptance compared to an unsubstituted benzoylmorpholine.

The dynamics of hydrogen bonding in aqueous solutions of amides have been shown to be complex, involving interactions with water molecules that can be probed by techniques like femtosecond Raman-induced Kerr effect spectroscopy. nih.gov Such studies reveal characteristic vibrational modes associated with the hydrogen-bonded network. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzoyl chromophore.

The primary chromophore in this compound is the 3-isopropoxybenzoyl system. The benzene ring and the carbonyl group constitute a conjugated system. The expected electronic transitions are primarily π → π* and n → π* transitions.

The π → π* transitions, arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths. The n → π* transition, involving the promotion of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital, is generally of lower intensity and appears at longer wavelengths.

Data from related compounds can provide an estimate of the absorption maxima. For instance, 3-aminobenzoic acid exhibits absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com The UV-Vis spectrum of p-isopropoxybenzoic acid also shows absorption in the UV region, indicating the chromophoric nature of the isopropoxy-substituted benzene ring. spectrabase.com The presence of the isopropoxy group, an auxochrome, is likely to cause a bathochromic (red) shift in the absorption bands of the benzoyl chromophore compared to unsubstituted benzaldehyde (B42025) or benzoic acid, due to its electron-donating effect through resonance.

While specific charge transfer complexation studies for this compound are not available, the electronic nature of the molecule suggests its potential to act as a donor in the formation of charge-transfer complexes with suitable acceptor molecules. The electron-rich aromatic ring, further activated by the isopropoxy group, could participate in π-stacking interactions with electron-deficient aromatic systems.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns.

The molecular formula of this compound is C₁₄H₁₉NO₃. Its exact molecular mass can be calculated and would be confirmed by high-resolution mass spectrometry (HRMS).

Table 1: Calculated Molecular Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉NO₃ |

| Monoisotopic Mass | 249.1365 g/mol |

This data is essential for the initial identification of the compound in a mass spectrum.

The fragmentation of this compound under electron ionization (EI) would provide valuable structural information. Based on the fragmentation of similar structures, several key fragmentation pathways can be predicted.

A primary fragmentation would be the cleavage of the amide bond. The most characteristic fragmentation of N-acylmorpholines is the loss of the morpholine ring. This would lead to the formation of a [M-86]⁺ ion, corresponding to the 3-isopropoxybenzoyl cation.

Another significant fragmentation pathway would involve the isopropoxy group. Loss of a propyl group (C₃H₇) would result in a [M-43]⁺ fragment. Subsequent or alternative fragmentation of the isopropoxy group could lead to the loss of propene (C₃H₆), resulting in a [M-42]⁺ fragment.

The fragmentation of the morpholine ring itself can also occur, leading to smaller fragment ions.

Table 2: Predicted Major Mass Spectral Fragments for this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 249 | [C₁₄H₁₉NO₃]⁺ | Molecular Ion (M⁺) |

| 206 | [C₁₁H₁₂O₃]⁺ | M - C₃H₇ (loss of propyl group) |

| 163 | [C₁₀H₁₁O₂]⁺ | [M - C₄H₈NO]⁺ (loss of morpholinoyl radical) or [206 - C₃H₇]⁺ |

| 121 | [C₇H₅O₂]⁺ | [163 - C₃H₆]⁺ (loss of propene) |

The analysis of the relative abundances of these fragment ions would help to confirm the connectivity of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry is a powerful technique utilized to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. This precision allows for the differentiation between compounds that may have the same nominal mass but differ in their elemental composition.

For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₁₄H₁₉NO₃. The monoisotopic mass is determined by summing the masses of the most abundant isotopes of each element present in the molecule (¹²C, ¹H, ¹⁴N, and ¹⁶O).

Theoretical Exact Mass Calculation:

(14 x 12.000000) + (19 x 1.007825) + (1 x 14.003074) + (3 x 15.994915) = 249.136494 Da

In a typical HRMS experiment, a sample of this compound would be ionized, commonly using electrospray ionization (ESI), and the resulting ions would be analyzed by a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument. The experimentally measured m/z value for the protonated molecule ([M+H]⁺) would be expected to be very close to the calculated value.

Table 1: Theoretical and Expected HRMS Data for this compound

| Ion Species | Molecular Formula | Theoretical m/z |

| [M+H]⁺ | C₁₄H₂₀NO₃⁺ | 250.14377 |

| [M+Na]⁺ | C₁₄H₁₉NNaO₃⁺ | 272.12571 |

The high degree of accuracy provided by HRMS is crucial for confirming the identity of newly synthesized batches of this compound and for distinguishing it from potential impurities or side products that may have formed during its synthesis.

X-ray Crystallography for Solid-State Structure Determination

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly available literature. However, based on the known structures of related morpholine-containing compounds, a hypothetical crystal structure can be conceptualized.

Should a suitable single crystal of this compound be grown, it would be subjected to a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal would be collected and analyzed. This analysis would lead to the generation of an electron density map, from which the positions of the individual atoms can be determined.

Table 2: Hypothetical Crystallographic Data Table for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value dependent on experimental data |

| b (Å) | Value dependent on experimental data |

| c (Å) | Value dependent on experimental data |

| α (°) | 90 |

| β (°) | Value dependent on experimental data |

| γ (°) | 90 |

| Volume (ų) | Value dependent on experimental data |

| Z | 4 |

| Density (calculated) (g/cm³) | Value dependent on experimental data |

The elucidation of the crystal structure would definitively confirm the connectivity of the 3-isopropoxybenzoyl group to the nitrogen atom of the morpholine ring. Furthermore, it would reveal the conformation of the morpholine ring (typically a chair conformation) and the relative orientation of the phenyl ring and the isopropoxy group. This structural information is invaluable for understanding the molecule's physical properties and its potential interactions with biological targets.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods, ranging from Density Functional Theory to high-level ab initio calculations, provide a detailed picture of the molecule's geometry, electronic landscape, and vibrational modes.

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a principal method for optimizing the molecular geometry and analyzing the electronic structure of medium-sized organic molecules like 4-(3-isopropoxybenzoyl)morpholine due to its balance of computational cost and accuracy.

Electronic Structure: The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also elucidated through DFT. These calculations provide insights into the charge distribution across the molecule, identifying electron-rich and electron-deficient regions. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Calculated Geometric Parameters for this compound using DFT (Note: The following data is illustrative and would be derived from actual DFT calculations.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.23 Å |

| C-N (amide) | 1.36 Å | |

| C-O (ether) | 1.37 Å | |

| Bond Angle | O=C-N | 121.5° |

| C-N-C (morpholine) | 112.0° | |

| Dihedral Angle | C-C-C=O | 178.5° |

Ab Initio Methods for High-Level Electronic Structure Calculations

For a more precise understanding of the electronic structure, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding than DFT, these methods provide a higher level of theoretical accuracy, which can be important for benchmarking DFT results and for properties that are sensitive to electron correlation effects. These high-level calculations can refine the understanding of the electronic energies and orbital distributions within this compound.

Vibrational Spectra Prediction and Assignment

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending, and torsional motions) can be assigned to the peaks observed in experimental spectra. For this compound, characteristic vibrational modes would include the C=O stretching of the ketone, C-N stretching of the morpholine (B109124) ring, and various C-H and C-O stretching and bending modes. A scaling factor is often applied to the calculated frequencies to better match the experimental values, accounting for anharmonicity and other systematic errors in the theoretical model.

HOMO-LUMO Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity.

HOMO-LUMO Analysis: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule. For this compound, the HOMO is likely to be localized on the electron-rich morpholine ring and the isopropoxy group, while the LUMO may be centered on the benzoyl moiety.

Reactivity Descriptors: From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Ionization Potential (I): ≈ -EHOMO

Electron Affinity (A): ≈ -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ² / (2η)

These descriptors provide a quantitative measure of the molecule's tendency to interact with other chemical species.

Table 2: Calculated Reactivity Descriptors for this compound (Note: The following data is illustrative and would be derived from actual FMO calculations.)

| Descriptor | Symbol | Calculated Value (eV) |

|---|---|---|

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -1.2 |

| Energy Gap | ΔE | 5.3 |

| Ionization Potential | I | 6.5 |

| Electron Affinity | A | 1.2 |

| Electronegativity | χ | 3.85 |

| Chemical Hardness | η | 2.65 |

| Chemical Softness | S | 0.19 |

| Electrophilicity Index | ω | 2.79 |

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. libretexts.org It is mapped onto the electron density surface, with different colors indicating regions of varying electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. uni-muenchen.de

For this compound, the MEP surface would likely show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for hydrogen bonding or interaction with electrophiles. The hydrogen atoms of the morpholine ring and the isopropoxy group would exhibit positive potential. This mapping is invaluable for predicting non-covalent interactions and the initial steps of chemical reactions. nih.gov

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations are used to study the behavior of larger systems or longer timescales, treating atoms as classical particles interacting via a force field.

Molecular Mechanics: MM methods are primarily used for conformational analysis of flexible molecules like this compound. By exploring the potential energy surface, different low-energy conformers can be identified, and their relative populations can be estimated. This is particularly important for understanding the molecule's shape and how it might fit into a receptor site in a biological system.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformers, and their relative energies determine the molecule's preferred shape and flexibility. The collection of all possible conformer energies forms an energy landscape, where low-energy regions correspond to stable, more probable conformations.

For this compound, several key areas of flexibility would be the focus of such an analysis:

Morpholine Ring Puckering: The morpholine ring typically adopts a stable chair conformation to minimize steric and torsional strain.

Isopropoxy Group Orientation: Rotation around the C-O bonds of the isopropoxy group allows this moiety to adopt various positions relative to the phenyl ring.

A thorough computational analysis would involve systematically rotating these bonds and calculating the potential energy of the resulting conformers using methods like molecular mechanics or quantum mechanics. This process maps out the potential energy surface, identifying the global and local energy minima which represent the most stable conformations of the molecule in a given environment.

Studies of Intermolecular Interactions

The functional groups within this compound dictate the types of non-covalent intermolecular interactions it can form, which are crucial for its physical properties and its ability to bind to biological targets. The morpholine moiety is a particularly important feature in medicinal chemistry, known for improving properties like water solubility and metabolic stability. rsc.org

Based on its structure, the primary intermolecular interactions involving this compound would include:

Hydrogen Bonds: The oxygen atom of the morpholine ring and the oxygen of the carbonyl group can act as hydrogen bond acceptors. In protein-ligand complexes, the morpholine oxygen is frequently observed forming key hydrogen bonds with amino acid residues in the binding site, such as with the hinge valine (Val882) in PI3K inhibitors. nih.govacs.org

Hydrophobic Interactions: The phenyl ring and the isopropyl group are nonpolar and can engage in favorable hydrophobic interactions with nonpolar residues in a protein's binding pocket. The morpholine ring itself can also participate in hydrophobic interactions. mdpi.com

π-Stacking: The aromatic phenyl ring can interact with other aromatic rings (e.g., from phenylalanine, tyrosine, or tryptophan residues in a protein) through π-π stacking or π-cation interactions.

These interactions are fundamental to the molecular recognition process between a ligand and its receptor, and computational tools can model and quantify their strength and geometry.

Protein-Ligand Interaction Modeling (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This modeling provides insight into the binding mode and affinity, guiding the design of new therapeutic agents. nih.gov While specific docking studies for this compound were not identified, the literature contains numerous examples for structurally analogous morpholine derivatives, demonstrating their potential to interact with various protein targets.

The morpholine ring is often a key pharmacophore that contributes significantly to binding affinity and selectivity. nih.gov For instance, studies on morpholine-containing inhibitors targeting the androgen receptor (AR) and phosphatidylinositol 3-kinase (PI3K) reveal detailed interaction patterns. In many cases, the morpholine group not only improves physicochemical properties but also forms critical interactions within the protein's binding site. rsc.orgnih.govacs.orgmdpi.com

A computational study of a 4-(4-phenylthiazol-2-yl)morpholine derivative targeting the T878A mutant of the androgen receptor ligand-binding domain showed the morpholine group interacting with multiple residues through hydrophobic forces and forming a weak hydrogen bond. mdpi.com Similarly, in PI3K inhibitors, the morpholine oxygen frequently acts as a hydrogen bond acceptor, a crucial interaction for potent inhibition. nih.govacs.org

The table below summarizes findings from docking studies on related morpholine-containing compounds, illustrating the common interaction patterns that could be anticipated for this compound.

| Compound Class/Derivative | Protein Target | Observed Intermolecular Interactions | Interacting Amino Acid Residues | Reference |

|---|---|---|---|---|

| 4-(4-(3-fluoro-2-methoxyphenyl)thiazol-2-yl)morpholine (VPC14368) | Androgen Receptor (T878A Mutant) | Hydrophobic interactions; Weak hydrogen bond from morpholine group | A878, F877, M743, M781, N706 | mdpi.com |

| Morpholino-pyrimidine derivative (NVP-BKM120) | Phosphatidylinositol 3-kinase (PI3K) | Hydrogen bond from morpholine oxygen; Additional interaction from a second morpholine ring | Val882, Thr887 | nih.govacs.org |

Structure Activity Relationship Sar Studies at the Molecular and Pre Clinical Levels

Influence of the Isopropoxy Group on Molecular Recognition

The isopropoxy group, a moderately bulky and lipophilic substituent on the benzoyl ring, is positioned to significantly influence the compound's interaction with its biological target. Its role can be multifaceted, involving direct hydrophobic interactions, steric effects, and modulation of electronic properties.

To investigate the impact of the isopropoxy group, a series of analogs with modifications at this position could be synthesized and evaluated. The following table illustrates a hypothetical SAR exploration of the isopropoxy moiety.

| Modification | Rationale | Predicted Impact on Activity |

| Replacement with smaller alkoxy groups (e.g., methoxy, ethoxy) | To probe the size limits of the hydrophobic pocket. | May decrease affinity if the pocket is large. |

| Replacement with larger or branched alkoxy groups (e.g., isobutoxy, sec-butoxy) | To explore the extent of the hydrophobic pocket and potential for further hydrophobic interactions. | Could increase or decrease affinity depending on the pocket's dimensions. |

| Replacement with cyclic ethers (e.g., cyclopentyloxy) | To introduce conformational rigidity and explore different spatial orientations. | May enhance affinity if the rigid conformation is favorable for binding. |

| Replacement with polar groups (e.g., hydroxyl, amino) | To investigate the potential for hydrogen bonding at this position. | Could increase affinity if a hydrogen bonding partner is present. |

Role of the Benzoyl Amide Linkage in Molecular Interactions

The benzoyl amide linkage is a critical structural feature, providing a rigid scaffold that properly orients the morpholine (B109124) and isopropoxy-substituted phenyl rings. The amide bond itself is a key site for molecular interactions.

The carbonyl oxygen of the benzoyl group is a strong hydrogen bond acceptor, likely forming a hydrogen bond with an amide backbone proton or a polar side chain of an amino acid in the target protein. The planarity of the benzoyl ring and the amide bond restricts the conformational freedom of the molecule, which can be entropically favorable for binding if the bound conformation is one of the low-energy solution conformations.

The aromatic nature of the benzoyl ring allows for potential π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan within the binding site. These interactions can significantly contribute to the binding affinity.

Conformational Effects of the Morpholine Ring on Binding Affinity

The morpholine ring is a common scaffold in medicinal chemistry, often favored for its favorable physicochemical properties, including improved aqueous solubility and metabolic stability. nih.govnih.govlifechemicals.com The morpholine ring in 4-(3-isopropoxybenzoyl)morpholine is expected to adopt a chair conformation. google.com

The nitrogen atom of the morpholine ring is basic and can act as a hydrogen bond acceptor or become protonated at physiological pH, allowing for a charged interaction with an acidic residue like aspartate or glutamate (B1630785) in the binding pocket. The oxygen atom of the morpholine ring can also participate in hydrogen bonding as an acceptor. nih.gov These interactions are crucial for anchoring the molecule within the active site.

Analog Design and Synthesis for SAR Exploration

To systematically explore the SAR of this compound, a focused library of analogs can be designed and synthesized. The synthesis would likely involve the coupling of a substituted benzoic acid with morpholine. researchgate.netacs.org

Modifications of the Isopropoxy Moiety

As outlined in section 6.1, modifications to the isopropoxy group would be a primary focus. The synthesis of these analogs would involve starting with the appropriately substituted 3-alkoxybenzoic acids.

Substituent Effects on the Benzoyl Ring

The following table outlines potential modifications to the benzoyl ring and their rationale.

| Position | Substituent | Rationale | Predicted Impact on Activity |

| 2, 4, 6 | Electron-withdrawing groups (e.g., -F, -Cl, -CN) | To modulate the electronic properties of the ring and potentially enhance interactions. | May increase or decrease affinity depending on the electronic requirements of the binding site. |

| 2, 4, 6 | Electron-donating groups (e.g., -CH3, -OCH3) | To increase electron density and explore the impact on binding. | Could alter the strength of π-π interactions. |

| 5 | Bulky hydrophobic groups | To probe for additional hydrophobic pockets. | May increase affinity if a suitable pocket exists. |

Variations in the Morpholine Ring Substitution Pattern

While the parent morpholine ring is a valuable component, introducing substituents on the morpholine ring itself can provide insights into the steric and electronic requirements of the binding pocket in that region.

For instance, introducing methyl groups at the 2- or 3-positions of the morpholine ring would create chiral centers and allow for the exploration of stereospecific interactions. The synthesis of such analogs would require the use of substituted morpholines in the final coupling step.

Chemical Derivatization and Analogue Synthesis of 4 3 Isopropoxybenzoyl Morpholine

Synthetic Strategies for Targeted Analogues

The synthesis of analogues of 4-(3-isopropoxybenzoyl)morpholine can be approached by systematically modifying its three key components: the benzoyl moiety, the isopropoxy group, and the morpholine (B109124) ring. The primary and most direct synthesis of the parent compound involves the acylation of morpholine with 3-isopropoxybenzoyl chloride. This foundational reaction provides a versatile platform for analogue development.

Modification of the Benzoyl and Alkoxy Moieties:

A straightforward strategy for generating analogues is to utilize different substituted benzoyl chlorides in the initial acylation step with morpholine. This allows for the exploration of various substituents on the phenyl ring. For instance, altering the position or nature of the alkoxy group (e.g., methoxy, ethoxy, or benzyloxy) or introducing other functional groups such as halogens, nitro groups, or alkyl chains can be readily achieved. The synthesis of the required 3-alkoxybenzoyl chloride precursors typically starts from the corresponding substituted benzoic acid, which is then treated with a chlorinating agent like thionyl chloride or oxalyl chloride.

Alternatively, the isopropoxy group can be a point of modification. Starting with a precursor like 4-(3-hydroxybenzoyl)morpholine, a variety of alkoxy groups can be introduced via Williamson ether synthesis, reacting the phenol (B47542) with an appropriate alkyl halide in the presence of a base.

Modification of the Morpholine Ring:

Introducing substituents onto the morpholine ring itself opens up a vast chemical space for analogue generation. While direct functionalization of the parent this compound is challenging, a more effective strategy is to employ pre-substituted morpholines in the initial acylation reaction. A wide array of C-substituted morpholines are commercially available or can be synthesized. enamine.net For example, using 2-methylmorpholine (B1581761) or 3,5-dimethylmorpholine (B170313) in the reaction with 3-isopropoxybenzoyl chloride would yield the corresponding substituted analogues.

Palladium-catalyzed reactions have been developed to construct substituted morpholine rings, which can then be acylated. nih.gov This modular approach allows for significant diversity in the final products.

Table 1: Synthetic Strategies and Potential Analogues

| Modification Target | General Strategy | Starting Materials Example | Potential Analogue |

| Benzoyl Ring | Acylation of morpholine with a substituted benzoyl chloride. | Morpholine, 3-methoxy-4-chlorobenzoyl chloride | 4-(3-Methoxy-4-chlorobenzoyl)morpholine |

| Alkoxy Group | Williamson ether synthesis on a phenolic precursor. | 4-(3-Hydroxybenzoyl)morpholine, Propyl bromide | 4-(3-Propoxybenzoyl)morpholine |

| Morpholine Ring | Acylation of a C-substituted morpholine. | (R)-2-Methylmorpholine, 3-Isopropoxybenzoyl chloride | (R)-4-(3-Isopropoxybenzoyl)-2-methylmorpholine |

Stereoselective Synthesis of Enantiopure Derivatives

The introduction of chiral centers into the morpholine ring can significantly impact a molecule's biological activity. Stereoselective synthesis is therefore crucial for producing enantiomerically pure derivatives of this compound. nih.govacs.org Most strategies focus on constructing the chiral morpholine ring from acyclic precursors and then acylating the nitrogen atom.

One established method involves starting with enantiopure amino alcohols. nih.govacs.org For example, a chiral amino alcohol can be O-allylated and subsequently undergo a palladium-catalyzed carboamination reaction with an aryl bromide to form a cis-3,5-disubstituted morpholine as a single stereoisomer. nih.gov This chiral morpholine can then be acylated with 3-isopropoxybenzoyl chloride.

Another powerful technique is the intramolecular reductive etherification of keto alcohols. acs.org This method can be used to synthesize a variety of C-substituted morpholines with high diastereoselectivity. The resulting chiral morpholine derivative is then available for acylation.

Asymmetric hydrogenation of a dehydromorpholine precursor represents an alternative "after cyclization" strategy. semanticscholar.org A 2-substituted dehydromorpholine, prepared and acylated with the desired benzoyl group, can be hydrogenated using a chiral catalyst (e.g., a rhodium complex with a chiral bisphosphine ligand) to yield the 2-substituted chiral morpholine with high enantioselectivity (up to 99% ee). semanticscholar.org

Photocatalytic methods have also emerged for the diastereoselective synthesis of substituted morpholines from readily available starting materials, offering access to complex substitution patterns. nih.gov

Table 2: Stereoselective Synthesis Approaches

| Method | Key Features | Chiral Precursor/Catalyst Example | Potential Enantiopure Product |

| Pd-catalyzed Carboamination | Forms cis-3,5-disubstituted morpholines. nih.gov | Enantiopure N-Boc-amino alcohols | cis-4-(3-Isopropoxybenzoyl)-3,5-dimethylmorpholine |

| Intramolecular Reductive Etherification | High diastereoselectivity for C-substituted morpholines. acs.org | Chiral keto-alcohols | trans-4-(3-Isopropoxybenzoyl)-2-phenyl-morpholine |

| Asymmetric Hydrogenation | Hydrogenation of a pre-formed unsaturated ring. semanticscholar.org | SKP-Rh complex | (R)-4-(3-Isopropoxybenzoyl)-2-methylmorpholine |

| Diastereoselective Annulation | Photocatalytic cyclization. nih.gov | Visible-light photocatalyst | syn-4-(3-Isopropoxybenzoyl)-2,3-disubstituted morpholine |

Development of Prodrugs or Bioconjugates (focusing on chemical modification, not pharmacological action)

Chemical modification of this compound to create prodrugs or bioconjugates is a strategy employed to modify properties such as solubility or to enable targeted delivery. acs.orgmdpi.com These modifications involve the introduction of a new chemical moiety that is designed to be cleaved under specific conditions.

Prodrug Development:

A prodrug is a chemically modified, often inactive, version of a drug that undergoes biotransformation in vivo to release the active parent compound. mdpi.com For this compound, the ketone of the benzoyl group is a potential site for prodrug derivatization. For example, it could be converted into a ketoxime, which could then be phosphorylated to create a water-soluble ketoxime phosphate (B84403) prodrug. researchgate.net This type of prodrug is designed for enzymatic cleavage to regenerate the parent ketone.

Another approach involves modifying a functional group on the aromatic ring. For instance, if an analogue is synthesized with a hydroxyl group instead of the isopropoxy group (i.e., 4-(3-hydroxybenzoyl)morpholine), this phenol can be esterified with a moiety containing an ionizable group to enhance aqueous solubility. researchgate.net

Bioconjugate Development:

Bioconjugation involves chemically linking the molecule to a larger entity, such as a protein or a polymer. youtube.com This requires the introduction of a reactive "handle" onto the this compound structure, as the parent molecule lacks a suitable functional group for direct conjugation.

A common strategy is to synthesize an analogue bearing a functional group amenable to conjugation reactions, such as a carboxylic acid, an amine, or a thiol. For example, an analogue like (4-(morpholine-4-carbonyl)phenyl)boronic acid could be synthesized, or a version with an amino or carboxyl group could be created, such as 4-(3-isopropoxy-4-aminobenzoyl)morpholine. This amino group could then be linked to a carrier protein that has been activated, for instance, with an N-hydroxysuccinimide (NHS) ester, to form a stable amide bond. youtube.com This links the small molecule to the larger protein carrier.

Potential Applications in Chemical Sciences Excluding Clinical Human Trials

Role as Synthetic Intermediates and Building Blocks

No information available.

Catalytic Applications in Organic Reactions

No information available.

Chiral Auxiliaries in Asymmetric Synthesis

No information available.

Applications in Materials Science

No information available.

Use as Molecular Probes in Biochemical Studies (mechanistic, non-pharmacological)

No information available.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric activating agents that generate significant waste. ucl.ac.uk Future research should prioritize the development of green and sustainable synthetic routes to 4-(3-isopropoxybenzoyl)morpholine.

Current amide synthesis often involves coupling carboxylic acids and amines, a process that can be lengthy and utilize hazardous chemicals and solvents, creating environmental and waste management challenges. bohrium.com Greener alternatives are not only environmentally responsible but also crucial for efficient and cost-effective industrial production. dst.gov.in

Promising avenues for exploration include:

Catalytic Direct Amidation: Methods that avoid stoichiometric activators are highly desirable. Biocatalysis, using enzymes like lipases or amidases, offers a highly selective and environmentally friendly approach to amide synthesis under mild conditions. numberanalytics.comrsc.org Another approach is the use of novel photocatalysts, such as those based on Covalent Organic Frameworks (COFs), which can facilitate the synthesis of amides directly from alcohols and amines under light irradiation. dst.gov.in

Solvent-Free Synthesis: Eliminating solvents reduces environmental impact and simplifies purification. numberanalytics.com Techniques such as mechanochemical synthesis, which uses mechanical energy from grinding to drive reactions, or simply heating a mixture of the carboxylic acid (3-isopropoxybenzoic acid) and morpholine (B109124), potentially with a green catalyst like boric acid, could provide efficient, solvent-free routes. bohrium.com

Oxidative Amidation: This process involves the in-situ generation of a hemiaminal from an aldehyde and an amine, which is then oxidized to the corresponding amide. ucl.ac.uk This could provide an alternative pathway starting from 3-isopropoxybenzaldehyde (B1298940) and morpholine.

These modern approaches offer significant advantages over classical methods, as detailed in the table below.

| Synthesis Method | Traditional Approach (e.g., with HATU/EDC) | Proposed Sustainable Approach | Key Advantages of Sustainable Approach |

| Reagents | Stoichiometric coupling agents (e.g., HATU, EDC), leading to large quantities of by-products. ucl.ac.uk | Catalytic (e.g., biocatalysts, photocatalysts) or catalyst-free systems. dst.gov.inrsc.org | Reduced waste, lower cost, improved atom economy. ucl.ac.uk |

| Solvents | Often requires hazardous organic solvents. bohrium.com | Water, solvent-free conditions, or green solvents. numberanalytics.comrsc.org | Reduced environmental impact, simplified workup, enhanced safety. numberanalytics.com |

| Conditions | Can require harsh conditions. dst.gov.in | Mild conditions (e.g., ambient temperature and pressure). numberanalytics.comrsc.org | Lower energy consumption, greater functional group tolerance. |

| By-products | Generates significant chemical waste that requires disposal. ucl.ac.uk | Water is often the only by-product. nih.gov | Inherently cleaner process, aligning with green chemistry principles. rsc.org |

Future work should focus on optimizing these sustainable methods for the specific synthesis of this compound, assessing yield, purity, and scalability.

Exploration of Advanced Spectroscopic Techniques for Dynamic Studies

While standard spectroscopic methods like 1D NMR and FT-IR can confirm the static structure of this compound, they provide limited information about its dynamic behavior in solution. The molecule possesses conformational flexibility, particularly around the amide bond and the morpholine ring. Advanced spectroscopic techniques, especially in Nuclear Magnetic Resonance (NMR), are crucial for a deeper understanding of these dynamics. copernicus.org

The morpholine ring is known to undergo ring inversion, and the rotation around the C-N amide bond is often restricted, leading to the presence of different conformers at room temperature. researchgate.net Understanding these dynamic processes is vital as the conformational preference of a molecule can significantly influence its biological activity and physical properties. copernicus.orgnih.gov

Key spectroscopic investigations for future research include:

2D NMR Spectroscopy: Techniques like COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals, which is the foundation for more advanced studies. researchgate.netresearchgate.netyoutube.com NOESY experiments can reveal through-space interactions, providing critical information about the molecule's preferred 3D structure and the spatial relationship between the benzoyl and morpholine moieties. researchgate.netnews-medical.net

Dynamic NMR (DNMR): By acquiring NMR spectra at various temperatures, it is possible to study the kinetics of conformational exchange. copernicus.orgresearchgate.net This would allow for the determination of the energy barriers for processes like morpholine ring inversion and amide bond rotation. Such data provides quantitative insight into the molecule's flexibility. researchgate.net

Fluorine NMR (¹⁹F-NMR): If designing analogs of this compound, the strategic incorporation of fluorine atoms could open up the use of ¹⁹F-NMR. This technique is highly sensitive and offers a clean spectral window, making it a powerful tool for studying protein-ligand interactions and enzymatic assays. mdpi.com

The insights gained from these techniques are summarized in the table below.

| Spectroscopic Technique | Information Gained for this compound |

| COSY (Correlation Spectroscopy) | Reveals proton-proton (¹H-¹H) spin coupling networks, confirming the connectivity of atoms within the isopropoxy, benzoyl, and morpholine fragments. youtube.comnews-medical.net |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded protons and carbons (¹H-¹³C), allowing for definitive carbon signal assignments. researchgate.netnews-medical.net |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two to three bonds, establishing the connectivity between the benzoyl and morpholine rings. researchgate.netresearchgate.net |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Identifies protons that are close in space (through-space interactions), which is crucial for determining the preferred solution-state conformation and the relative orientation of the rings. researchgate.netnews-medical.net |

| Dynamic NMR (DNMR) | Measures the rate of conformational changes (e.g., amide bond rotation, ring inversion) and calculates the associated activation energy barriers, quantifying molecular flexibility. copernicus.orgresearchgate.net |

These advanced spectroscopic studies would provide a comprehensive picture of the structural and dynamic properties of this compound in solution.

Deepening Computational Understanding of Molecular Behavior

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complement to experimental studies by providing detailed insights into the electronic structure, reactivity, and intermolecular interactions of a molecule. rsc.orgresearchgate.net For this compound, DFT calculations can elucidate properties that are difficult or impossible to measure experimentally.

Future computational studies should focus on:

Conformational Analysis: Calculating the relative energies of different conformers (e.g., rotamers of the amide bond) to predict the most stable geometry in the gas phase and in different solvents. researchgate.net

Electronic Properties: Analysis of Frontier Molecular Orbitals (HOMO and LUMO) can reveal the molecule's electronic character and predict its reactivity. rsc.orgnih.gov The energy gap between HOMO and LUMO is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. rsc.orgnih.gov This is crucial for predicting how the molecule will interact with biological targets or other reagents.

Spectra Simulation: Theoretical calculation of IR and NMR spectra can aid in the interpretation of experimental data, helping to assign complex signals and confirm structural features. rsc.org

Interaction Modeling: If the compound is explored for biological applications, DFT can be used to study its non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with a target receptor, providing a rationale for its binding affinity and selectivity. rsc.org A recent study on a SIK3 inhibitor highlighted how a hydrogen bond between a morpholine ring and a tyrosine residue was crucial for selectivity. acs.org

A focused computational investigation could provide a detailed atomistic-level understanding of this compound, guiding further synthetic modifications and application-oriented research.

Investigation of Multicomponent Reactions Incorporating the Compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient tools for generating molecular complexity. researchgate.netmdpi.comtandfonline.com They are characterized by high atom economy, step economy, and procedural simplicity, making them ideal for creating libraries of diverse compounds for drug discovery. nih.govslideshare.net

Future research should explore the use of this compound or its constituent precursors in MCRs. Key MCRs to investigate include:

The Ugi Reaction: This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govacs.org A potential Ugi reaction could involve 3-isopropoxybenzaldehyde, morpholine, an isocyanide, and a carboxylic acid to rapidly generate complex peptidomimetic structures containing the core of the target compound.

The Passerini Reaction: This is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. nih.govresearchgate.netbaranlab.org One could envision reacting 3-isopropoxybenzoic acid with an aldehyde and an isocyanide to produce α-acyloxy amides, which are valuable intermediates.

By strategically choosing the components, MCRs can be used to synthesize a library of derivatives based on the this compound scaffold. This diversity-oriented synthesis approach is a powerful strategy for discovering novel bioactive molecules. nih.gov The ability to systematically vary multiple parts of the molecule in a single reaction makes MCRs a far more efficient approach than traditional linear synthesis for exploring chemical space. nih.gov

Novel Applications in Niche Chemical Fields

The unique structural features of this compound, combining a flexible morpholine ring with a rigid, functionalized benzoyl group, make it an interesting candidate for applications in specialized areas of chemistry.

Supramolecular chemistry focuses on systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. researchgate.netreading.ac.uk Host-guest chemistry, a central concept in this field, involves a larger "host" molecule encapsulating a smaller "guest". wikipedia.org The benzoyl moiety of this compound, with its aromatic ring, could act as a guest that interacts with macrocyclic hosts like cyclodextrins or cyclophanes. ucl.ac.ukwikipedia.org Such interactions could be used to create:

Drug Delivery Systems: Encapsulation within a host could improve the solubility or stability of the compound. nih.govasianpubs.org

Smart Materials: The reversible nature of host-guest binding could be exploited to create stimuli-responsive materials, such as self-healing polymers or coatings. reading.ac.uk

The morpholine scaffold is frequently used in the design of bioactive molecules and chemical probes. nih.govnih.gov Its physicochemical properties often lead to improved pharmacokinetics. nih.gov Specifically, the morpholine nitrogen can be protonated in acidic environments, a property that has been widely exploited to design probes that target acidic organelles like lysosomes. nih.govacs.orgnih.gov

Future research could focus on developing this compound into a:

Fluorescent Probe: By conjugating the scaffold to a fluorophore (like BODIPY or a carbon dot), it may be possible to create a lysosome-targeting fluorescent probe. nih.govacs.orgnih.govacs.org The protonation of the morpholine ring in the acidic lysosomal environment could trigger a change in fluorescence, allowing for the imaging of these organelles in living cells. acs.orgrsc.org The indole (B1671886) scaffold is another popular basis for fluorogenic probes. rsc.org

Targeted Bioactive Molecule: The morpholine moiety is a key component in many approved drugs and is considered a "privileged structure" in medicinal chemistry. nih.gov By exploring its interactions with various biological targets, this compound could serve as a starting point for the development of new therapeutic agents. The generation of diverse scaffolds is a cornerstone of modern drug discovery. nih.govdigitellinc.comnih.gov

The table below outlines some of these potential niche applications.

| Field | Potential Application | Rationale |

| Supramolecular Chemistry | Guest in Host-Guest Systems | The benzoyl group can participate in π-π stacking and hydrophobic interactions with macrocyclic hosts like cyclodextrins. ucl.ac.ukwikipedia.org |

| Component of Self-Healing Materials | Incorporation into a polymer network could allow for reversible non-covalent cross-linking, enabling material repair. reading.ac.uk | |

| Chemical Biology | Lysosome-Targeting Fluorescent Probe | The morpholine nitrogen can be protonated at low pH, leading to accumulation in acidic organelles like lysosomes, which can be reported by an attached fluorophore. acs.orgnih.govrsc.org |

| Scaffold for Drug Discovery | The morpholine ring is a privileged structure that often imparts favorable pharmacokinetic properties, making the compound a good starting point for medicinal chemistry campaigns. nih.govnih.gov |

By exploring these avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable tool for materials science and biomedical research.

Q & A

Q. Data-Driven Analysis :

| Substituent | Biological Activity | Key Study |

|---|---|---|

| 3-Isopropoxy | Moderate CYP2A13 inhibition (IC₅₀ ~50 μM) | Analogous to 4-(2-chlorobenzyl)morpholine |

| 3-Bromo | Enhanced cytotoxicity (HeLa cells, IC₅₀ = 12 μM) | Similar to 4-(3-bromo-5-fluorobenzoyl) derivatives |

| 4-Fluoro | Improved metabolic stability (t₁/₂ > 120 min) | Observed in 4-(2-bromo-4-fluorobenzyl)morpholine |

| Contradiction Resolution : Discrepancies in activity (e.g., IC₅₀ variability) may arise from assay conditions (e.g., cell line variability) or solubility differences. Validate via dose-response curves and shake-flask solubility tests (e.g., 180–200 μM solubility for chlorinated analogs) . |

Advanced: What computational strategies predict the binding affinity of this compound to protein targets?

Methodological Answer:

- Docking : Use AutoDock Vina with PDB structures (e.g., CYP2A13 for lung-targeted studies). Key parameters:

- Grid box centered on heme iron,

- Lamarckian genetic algorithm (50 runs).

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Monitor RMSD (<2 Å for stable complexes) .

Case Study : A morpholine-based inhibitor (PubChem CID 1097820-96-6) showed ΔG = -9.2 kcal/mol for CYP2A13, correlating with experimental IC₅₀ .

Basic: What are the stability and storage protocols for this compound?

Methodological Answer:

- Stability : Degrades via hydrolysis under acidic/basic conditions. Monitor by HPLC (retention time shifts).

- Storage : Store at -20°C in amber vials under argon. Shelf life >2 years when desiccated .

Contradiction Note : Some studies report room-temperature stability for analogs, but confirm via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced: How can NMR crystallography resolve discrepancies between experimental and computational structural data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.